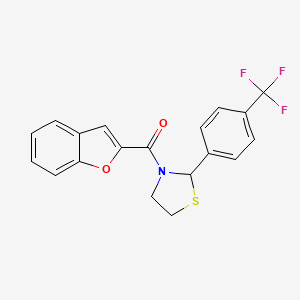

Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO2S/c20-19(21,22)14-7-5-12(6-8-14)18-23(9-10-26-18)17(24)16-11-13-3-1-2-4-15(13)25-16/h1-8,11,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXGVLMZIQHDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2-carboxylic acid derivatives .

Scientific Research Applications

Biological Activities

The benzofuran and thiazolidine moieties are known for their diverse biological activities. Research indicates that compounds containing these structures exhibit significant pharmacological effects, including:

- Anti-inflammatory Effects : Compounds similar to benzofuran derivatives have demonstrated notable anti-inflammatory properties. For instance, benzofuran derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1 significantly .

- Anticancer Properties : Thiazolidine derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines. For example, certain thiazolidine derivatives were effective against MDA-MB-231 and HCT116 cancer cell lines, showcasing the potential of benzofuran-thiazolidine hybrids in cancer therapy .

- Antioxidant Activity : The antioxidant properties of benzofuran derivatives contribute to their protective effects against oxidative stress-related diseases, which is crucial in the development of neuroprotective agents .

Synthesis and Chemical Properties

The synthesis of benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves multi-step reactions that include:

- Formation of Benzofuran Derivatives : The initial step often involves the reaction of 2-acetylbenzofuran with various reagents to create key intermediates. This can include reactions with hydrazines to form hydrazones, followed by cyclization to form more complex structures .

- Thiazolidine Formation : The thiazolidine ring can be synthesized via cyclization reactions involving isothiocyanates and amines, often under acidic or basic conditions. This step is crucial for generating the thiazolidine moiety that contributes to the overall biological activity of the compound .

Therapeutic Potential

The therapeutic implications of benzofuran-thiazolidine compounds are vast:

- Neurological Disorders : Given their anti-inflammatory and antioxidant properties, these compounds may be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Metabolic Disorders : The anti-hyperglycemic effects observed in related compounds suggest potential applications in managing diabetes and metabolic syndrome .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzofuran-thiazolidine derivatives:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Key Properties/Activities | Reference |

|---|---|---|---|---|---|

| Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone | Benzofuran + thiazolidine | 4-(Trifluoromethyl)phenyl on thiazolidine | C₁₉H₁₄F₃NO₂S | High lipophilicity (CF₃ group) | |

| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-... 1 | Benzofuran + pyrazole + thiazolidine | 4-Methoxyphenylimino, phenyl substituents | C₃₆H₂₅N₃O₂S | Crystallographically characterized | |

| (E)-3-(4-(Benzyloxy)phenyl)-2-(substituted benzylidene)amino-... (AAP series) | Thiazolidine + benzylidene | Variable benzylidene substituents | C₂₆H₂₃N₃O₂S | Antimicrobial activity (MIC: 2–16 µg/mL) | |

| 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran | Benzofuran | 4-Methoxyphenyl, 3-CF₃ | C₁₆H₁₁F₃O₂ | Enhanced thermal stability |

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound improves metabolic stability compared to the methoxy group in analogues like 2-(4-methoxyphenyl)-3-(trifluoromethyl)benzofuran .

Characterization :

- Spectroscopy : IR and NMR (¹H, ¹³C) would confirm the presence of the benzofuran carbonyl (C=O stretch ~1700 cm⁻¹) and thiazolidine ring protons (δ 3.5–4.5 ppm) .

- Crystallography: SHELX software (e.g., SHELXL/SHELXS) has been widely used for structural validation of similar compounds, as noted in .

Pharmacological and Toxicological Considerations

- Toxicity: No specific toxicological data is available for the target compound. However, structurally related thiazolidines (e.g., AAP series) show low cytotoxicity in preliminary assays .

- Druglikeness : The trifluoromethyl group improves membrane permeability (clogP ~3.5 predicted), aligning with Lipinski’s rule of five .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a notable example, exhibiting a range of pharmacological properties that merit detailed exploration.

Structure and Synthesis

The compound features a benzofuran moiety linked to a thiazolidine ring, which is further substituted with a trifluoromethylphenyl group. This unique structure is believed to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes, which enhance the compound's efficacy against various biological targets.

Pharmacological Properties

1. Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. Research indicates that compounds with benzofuran scaffolds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against resistant strains . The presence of hydroxyl groups at specific positions on the benzofuran ring has been identified as crucial for enhancing antimicrobial efficacy .

2. Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as antiviral agents. Compounds similar to this compound have demonstrated activity against viruses such as the yellow fever virus (YFV), with effective concentrations (EC50) indicating promising antiviral potential . The structural modifications, particularly in the thiazolidine component, play a vital role in the antiviral efficacy.

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has also been extensively studied. Compounds exhibiting this scaffold have shown cytotoxic effects in various cancer cell lines, with IC50 values indicating significant growth inhibition. For example, studies have reported that certain benzofuran-based compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological activities of benzofuran derivatives:

- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. One compound exhibited an IC90 value of less than 0.60 μM, showcasing its potential as a lead compound for tuberculosis treatment .

- Antiviral Efficacy Against YFV : Research highlighted that specific benzofuran derivatives demonstrated EC50 values that suggest they could serve as effective leads against YFV, particularly when modified to include certain substituents like trifluoromethyl groups .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone, and what key reagents are involved?

The compound is synthesized via multistep reactions involving benzofuran and thiazolidine intermediates. A common approach includes:

- Step 1 : Preparation of the benzofuran core via [3,3]-sigmatropic rearrangement, using NaH in THF to deprotonate phenolic intermediates and facilitate cyclization .

- Step 2 : Functionalization of the thiazolidine ring. For example, condensation of 2-(4-(trifluoromethyl)phenyl)thiazolidine with activated benzofuran carbonyl derivatives (e.g., acyl chlorides) under anhydrous conditions. Acetic acid and hydrogen peroxide are critical for oxidation steps to stabilize intermediates .

- Key reagents : NaH (for deprotonation), trifluoromethylphenyl-thiazolidine precursors, and anhydrous solvents (THF, DCM) to prevent hydrolysis .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

- X-ray crystallography : Single-crystal diffraction using SHELX programs (SHELXL for refinement, SHELXS for structure solution) is essential for resolving stereochemistry and bond angles. For example, disordered trifluoromethyl groups require high-resolution data and iterative refinement .

- Spectroscopy :

Q. What protocols are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning. Adjust pH to 3–4 using HCl to enhance recovery of the hydrophobic methanone moiety .

- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (water/methanol + 0.1% formic acid). Monitor transitions for m/z [M+H] and fragment ions (e.g., benzofuran cleavage at m/z 121) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzofuran-thiazolidine coupling be addressed during synthesis?

- Steric and electronic modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to direct coupling to the thiazolidine nitrogen. Use bulky bases (e.g., LDA) to suppress side reactions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict favorable transition states for nucleophilic attack, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. What strategies resolve crystallographic disorder in the trifluoromethyl group during X-ray analysis?

Q. How are contradictions between spectroscopic data and computational predictions reconciled?

- Case example : Discrepancies in -NMR chemical shifts for the thiazolidine carbonyl may arise from solvent polarity effects. Validate via:

Q. What methodologies support structure-activity relationship (SAR) studies for this compound’s biological targets?

- Fragment-based design : Replace the trifluoromethyl group with -CF2H or -OCF3 to assess hydrophobic/hydrogen-bonding contributions.

- Pharmacophore mapping : Use Schrödinger’s Phase to align analogs against target enzymes (e.g., kinase ATP-binding pockets), prioritizing π-π stacking (benzofuran) and hydrogen-bonding (thiazolidine) features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.